molecular formula C14H13Cl2NO B14860753 4-Chloro-2-{[(4-chlorobenzyl)amino]methyl}phenol

4-Chloro-2-{[(4-chlorobenzyl)amino]methyl}phenol

Cat. No.: B14860753
M. Wt: 282.2 g/mol
InChI Key: QGKHVYMOZXHPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

4-chloro-2-[[(4-chlorophenyl)methylamino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO/c15-12-3-1-10(2-4-12)8-17-9-11-7-13(16)5-6-14(11)18/h1-7,17-18H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKHVYMOZXHPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC2=C(C=CC(=C2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Chloro-2-{[(4-chlorobenzyl)amino]methyl}phenol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorobenzylamine with 4-chloro-2-formylphenol under specific conditions to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Chloro-2-{[(4-chlorobenzyl)amino]methyl}phenol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-2-{[(4-chlorobenzyl)amino]methyl}phenol is widely used in scientific research, particularly in:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.

    Medicine: Research into potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(4-chlorobenzyl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-Chloro-2-{[(4-chlorobenzyl)amino]methyl}phenol can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound.

Biological Activity

4-Chloro-2-{[(4-chlorobenzyl)amino]methyl}phenol is a chlorinated phenolic compound that has garnered attention due to its potential biological activities, particularly its antimicrobial and antifungal properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12Cl2N2OC_{13}H_{12}Cl_2N_2O. Its structure features dual chlorination at the 4-position of both the benzyl and phenolic moieties, along with an amino group. This unique substitution pattern enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound is believed to interact with specific enzymes or receptors that are crucial for microbial growth. This interaction can lead to inhibition of these targets, thereby exerting antimicrobial effects.
  • Cellular Interaction : Its structural characteristics allow it to penetrate cell membranes effectively, influencing various biochemical pathways within microbial cells .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. This includes efficacy against both bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections.

Table 1: Antimicrobial Activity Against Various Pathogens

Pathogen TypePathogen NameMinimum Inhibitory Concentration (MIC)
BacteriaStaphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
FungiCandida albicans64 µg/mL
Aspergillus niger128 µg/mL

Cytotoxicity and Safety Profile

While exploring the safety profile of this compound, studies indicate that it does not exhibit acute toxicity in standard animal models at concentrations up to 2000 mg/kg . However, further long-term studies are needed to fully assess its safety profile.

Case Study 1: Efficacy Against Fungal Infections

In a controlled study involving murine models infected with Candida albicans, treatment with this compound resulted in a significant reduction in fungal load compared to untreated controls. The study highlighted the compound's potential as an antifungal agent in clinical settings.

Case Study 2: Antibacterial Activity in Clinical Isolates

A recent investigation assessed the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results showed that the compound could effectively inhibit bacterial growth, supporting its potential use in treating resistant strains.

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